4-(aminomethyl)Cyclohexanecarboxamide

Descripción general

Descripción

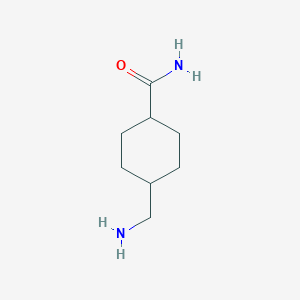

“4-(aminomethyl)Cyclohexanecarboxamide” is a chemical compound with the molecular formula C8H16N2O . It is also known by other names such as Cyclohexamethylene carbamide, Cyclohexaneformamide, Cyclohexylcarboxamide, Cyclohexylcarboxyamide, Hexahydrobenzoic acid amide, Cyclohexanecarboxylic acid amide, and Hexahydrobenzamide .

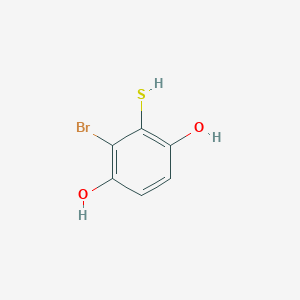

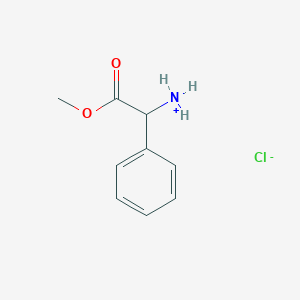

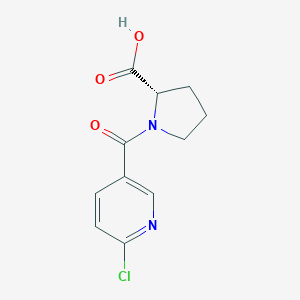

Molecular Structure Analysis

The molecular structure of “4-(aminomethyl)Cyclohexanecarboxamide” consists of a cyclohexane ring with a carboxamide group and an aminomethyl group attached . The molecular weight of the compound is 156.23 g/mol.Aplicaciones Científicas De Investigación

Synthesis of Amino Sugars and Related Carbohydrate Mimetics : This compound is anticipated to have potential in the synthesis of amino sugars and related carbohydrate mimetics, which might serve as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Pharmacological Studies on Anti-Plasmin Drugs : It is used in pharmacological research, particularly in the study of antiplasmin drugs (Isoda, 1979).

Anticonvulsant Applications : The compound has been identified as a potent anticonvulsant enaminone, showing potential for antielectroshock seizure treatment (Scott et al., 1993).

Local Controlled Release in Medical Applications : There's research into incorporating 4-(aminomethyl)cyclohexanecarboxylate into poly(α-caprolactone) for local controlled release of antifibrinolytic drugs, which is promising for topical applications like suture threads or medicated scaffolds (Tammaro et al., 2009).

Inhibition of 11α-HSD1 : A derivative of 4-(aminomethyl)Cyclohexanecarboxamide, derived from 4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene, shows low nanomolar inhibition of 11α-HSD1, which is significant for medical research (Leiva et al., 2018).

Treatment of Intestinal Lymphangiectasia : It has been used in the treatment of intestinal lymphangiectasia, resulting in normalization of serum total protein, T lymphocytes, and serum immunoglobulin values (Mine et al., 1989).

Organic Synthesis and Molecular Modeling : N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have applications in organic synthesis and molecular modeling (Özer et al., 2009).

Anti-Plasmin Activity Studies : Derivatives of 4-(aminomethyl)Cyclohexanecarboxamide have shown more potent antiplasmin activity than trans-4-aminomethyl-cyclohexanecarboxylic acid (Isoda & Yamaguchi, 1980).

Antitumor Effects in Combination with Ionizing Radiation : AMCA, a form of this compound, may potentiate the anti-tumor effect of ionizing radiation in certain tumor types (Kal et al., 2004).

Neuroscience Research : Studies have indicated that derivatives like TAMCA may induce hyperexcitability by blocking GABA-driven inhibition in the central nervous system (Furtmüller et al., 2002).

Propiedades

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILLSRLAWUTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)Cyclohexanecarboxamide | |

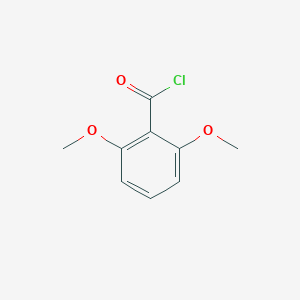

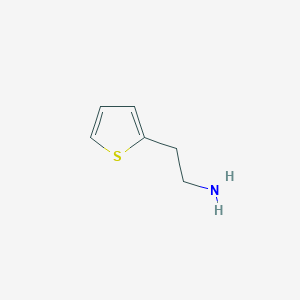

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)

![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)